An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-[(2-Chlorobenzyl)oxy]benzaldehyde
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-[(2-Chlorobenzyl)oxy]benzaldehyde
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-[(2-Chlorobenzyl)oxy]benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy as applied to this specific molecule. We will explore the predicted chemical shifts, their structural basis, and a detailed protocol for experimental verification.
Introduction: The Structural Significance of 4-[(2-Chlorobenzyl)oxy]benzaldehyde
4-[(2-Chlorobenzyl)oxy]benzaldehyde is a molecule of interest in synthetic organic chemistry and medicinal chemistry due to its combination of a benzaldehyde moiety, a benzyl ether linkage, and a chlorinated aromatic ring. These functional groups are prevalent in a wide range of biologically active compounds. Understanding the precise chemical structure through techniques like ¹³C NMR is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships.
¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the unambiguous assignment of each carbon atom, confirming the molecular structure.
Predicted ¹³C NMR Spectrum and Peak Assignments
In the absence of a readily available experimental spectrum in the literature, a predicted ¹³C NMR spectrum provides a robust framework for analysis. The chemical shifts presented here are generated using established computational algorithms that correlate structural features with extensive NMR databases.
Molecular Structure and Atom Numbering
To facilitate the discussion of chemical shifts, the carbon atoms of 4-[(2-Chlorobenzyl)oxy]benzaldehyde are numbered as shown in the following diagram.
Caption: Molecular structure of 4-[(2-Chlorobenzyl)oxy]benzaldehyde with carbon numbering.
Predicted Chemical Shift Data
The predicted ¹³C NMR chemical shifts for 4-[(2-Chlorobenzyl)oxy]benzaldehyde in CDCl₃ are summarized in the table below. These values are derived from computational prediction tools, such as those available on NMRDB.org.[1][2][3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification for Assignment |
| C7 (CHO) | ~190.7 | The aldehydic carbon is highly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atom. This is a characteristic chemical shift for aldehydes.[4] |
| C4 | ~163.5 | This aromatic carbon is attached to the electronegative oxygen of the ether linkage, causing a significant downfield shift. |
| C9' | ~135.0 | A quaternary aromatic carbon in the chlorobenzyl ring, its shift is influenced by the attached methylene and chlorine-substituted carbons. |
| C10' | ~133.0 | This aromatic carbon is directly bonded to the electronegative chlorine atom, leading to a downfield shift. |
| C1 | ~131.9 | Quaternary aromatic carbon in the benzaldehyde ring, ipso to the aldehyde group. |
| C2, C6 | ~130.5 | Aromatic CH carbons ortho to the aldehyde group. The aldehyde group's anisotropic effect and moderate electron-withdrawing nature influence their shift. |
| C12' | ~129.5 | Aromatic CH carbon in the chlorobenzyl ring. |
| C11', C13' | ~129.0 | Aromatic CH carbons in the chlorobenzyl ring. |
| C14' | ~127.2 | Aromatic CH carbon in the chlorobenzyl ring. |
| C3, C5 | ~115.0 | Aromatic CH carbons meta to the aldehyde group and ortho to the ether linkage. The strong electron-donating effect of the oxygen atom causes a significant upfield shift. |
| C8 (CH₂) | ~68.0 | The benzylic methylene carbon is attached to an electronegative oxygen atom, resulting in a downfield shift into the typical range for ether-linked carbons.[4] |
Analysis of Structural Influences on Chemical Shifts
The predicted chemical shifts can be rationalized by considering the electronic effects of the various substituents on the aromatic rings.
-
Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing and deshields the attached carbon (C1) and the ortho carbons (C2, C6). The aldehydic carbon (C7) itself experiences the most significant downfield shift.[4]
-
Ether Linkage (-O-CH₂-): The oxygen atom is strongly electron-donating through resonance, which shields the ortho (C3, C5) and para carbons. However, in this case, the para position is substituted. The inductive effect of the oxygen deshields the ipso-carbon (C4), causing it to appear significantly downfield. The methylene carbon (C8) is also deshielded due to the electronegativity of the adjacent oxygen.
-
Chlorobenzyl Group: The chlorine atom on the benzyl ring is electron-withdrawing via induction, which deshields the ipso-carbon (C10'). The electronic effects of the entire chlorobenzyl ether group on the benzaldehyde ring are a combination of the inductive effects of the ether oxygen and the broader electronic nature of the substituted benzyl ring.
Experimental Protocol for ¹³C NMR Acquisition
To experimentally validate the predicted chemical shifts, a standard ¹³C NMR experiment with proton decoupling should be performed.[5] The following protocol provides a reliable methodology.
Workflow for ¹³C NMR Analysis
Caption: Standard workflow for acquiring and analyzing a ¹³C NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of dry, pure 4-[(2-Chlorobenzyl)oxy]benzaldehyde.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a good solvent for this type of compound and has a well-defined solvent peak at δ 77.16 ppm.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm), unless the instrument is calibrated to the solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
The experiment should be performed on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.[7]
-
Insert the sample into the magnet and ensure it is spinning at the recommended rate (typically ~20 Hz) to average out magnetic field inhomogeneities.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
-
Tune and match the ¹³C probe to the correct frequency.
-
-
Data Acquisition:
-
A standard single-pulse ¹³C experiment with broadband proton decoupling is typically sufficient.[5]
-
Key acquisition parameters to consider:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ of the quaternary carbons) would be necessary.[8]
-
Acquisition Time: Typically 1-2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[9]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Carefully phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.
-
-
Spectral Analysis and Assignment:
-
Identify and list the chemical shifts of all observed peaks.
-
Compare the experimental chemical shifts to the predicted values and those of related structural fragments to assign each peak to a specific carbon atom.
-
For unambiguous assignment, especially for the aromatic CH carbons, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary.
-
Trustworthiness and Self-Validation
The protocol described above is a self-validating system. The use of an internal standard (TMS) or a well-characterized solvent peak (CDCl₃) ensures the accuracy of the chemical shift referencing. The high resolution of modern NMR spectrometers allows for the clear distinction of individual carbon signals. Furthermore, the consistency of the experimental data with theoretically predicted values and known chemical shift ranges for the constituent functional groups provides a high degree of confidence in the structural assignment. Any significant deviation from the expected values would warrant further investigation into the sample's purity or potential for an alternative structure.
Conclusion
This guide has provided a detailed theoretical and practical framework for understanding the ¹³C NMR spectrum of 4-[(2-Chlorobenzyl)oxy]benzaldehyde. By combining computational prediction with a robust experimental protocol, researchers can confidently characterize this molecule. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of other complex organic molecules, making this a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Ardenkjaer-Larsen, J. H. (2016). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Magnetic Resonance in Medicine, 76(2), 365-377. [Link]
-
Li, W., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1594–1597. [Link]
-
Saggiomo, V., et al. (2014). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 19(11), 17768-17790. [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link]
-
Priyanka Gupta. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. Simulate and predict NMR spectra [nmrdb.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sc.edu [sc.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. compoundchem.com [compoundchem.com]
